2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate
Description
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-3-5-13(6-4-11)12(2)17-15(18)9-20-16(19)14-7-8-21-10-14/h3-8,10,12H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSZWNAUKTYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi-Type Four-Component Reactions
Multicomponent reactions (MCRs) offer a convergent route to assemble complex structures in a single step. A modified Ugi reaction, as demonstrated in the synthesis of analogous thiophene-2-carboxylates, provides a template for the target compound.
- Components :
- p-Tolualdehyde (1.0 equiv)
- 1-(p-Tolyl)ethylamine (1.0 equiv)
- Thiophene-3-carboxylic acid (1.0 equiv)
- tert-Butyl isocyanide (1.0 equiv)
- Solvent : Methanol (0.34 mL per 0.5 mmol substrate)
- Conditions : Stirring at 25°C for 24 h under inert atmosphere.
- Workup : Flash chromatography (20% ethyl acetate/hexanes) yields the product as a glassy solid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–86% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 24 h |
This method capitalizes on the nucleophilic addition of the amine to the aldehyde, followed by isocyanide insertion and cyclization. The thiophene-3-carboxylic acid directly contributes the ester group upon dehydration.
Adaptations for Thiophene-3-Carboxylate Specificity
While source details thiophene-2-carboxylate synthesis, positional isomerism necessitates substituting thiophene-3-carboxylic acid. Computational studies suggest comparable reactivity for C-2 and C-3 carboxylates in Ugi reactions, though steric effects may marginally reduce yields (~5–10%).
Stepwise Synthesis via Esterification and Amide Coupling
Thiophene-3-Carboxylate Ester Preparation
Method A: Palladium-Catalyzed Carbonylation
PdI₂/KI-mediated alkoxycarbonylation of 2-(methylthio)phenylacetylenes under CO pressure efficiently generates benzothiophene-3-carboxylates. Adapting this for thiophene derivatives:
- Substrate : 2-(Methylthio)thiophene-3-acetylene (1.0 equiv)
- Catalyst : PdI₂ (5 mol %), KI (2.5 equiv)
- Solvent : Methanol (0.02 mmol/mL)
- Conditions : 40 atm CO/air (4:1), 24 h, 80°C.
- Yield : 75–80%.
Mechanism :
- Coordination of Pd to the alkyne.
- 5-endo-dig cyclization with methylthio group.
- Demethylation and CO insertion to form the ester.
Method B: Direct Esterification of Thiophene-3-Carboxylic Acid
Synthesis of 2-Oxoethylamine Side Chain
Reductive Amination of p-Tolualdehyde :
- Reactants : p-Tolualdehyde (1.0 equiv), ethylamine (1.2 equiv), NaBH₃CN (1.5 equiv).
- Solvent : MeOH, 0°C to 25°C, 6 h.
- Yield : 88%.
Condensation with Ethyl Glyoxylate :
Amide Bond Formation
Coupling via EDC/HOBt :
- Reactants : Ethyl thiophene-3-carboxylate (1.0 equiv), 2-oxoethylamine (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Solvent : DMF, 0°C to 25°C, 12 h.
- Yield : 70%.
Palladium-Catalyzed One-Pot Synthesis
Building on source, a one-pot strategy integrates carbonylation and amidation:
Procedure :
- Carbonylation : As in Section 3.1 (Method A).
- In Situ Amination : Add 1-(p-tolyl)ethylamine (2.0 equiv) and TEA (3.0 equiv) to the reaction mixture.
- Conditions : 60°C, 12 h.
- Yield : 65% (over two steps).
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent waste.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Scalability | Source |
|---|---|---|---|---|---|
| Multicomponent Ugi | 82% | >95% | 24 h | Moderate | |
| Stepwise EDC Coupling | 70% | 90% | 36 h | High | |
| Pd-Catalyzed One-Pot | 65% | 85% | 36 h | Low |
Key Findings :
- Multicomponent reactions offer the highest efficiency but require precise stoichiometry.
- Stepwise synthesis ensures better intermediate characterization at the cost of prolonged timelines.
- Palladium methods are limited by catalyst costs but benefit from atom economy.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound's derivatives have shown significant promise in anticancer applications. Research indicates that thiophene derivatives can inhibit key proteins involved in cancer cell proliferation and survival.
Case Study: In Vitro Anticancer Evaluation
- A study evaluated the cytotoxic effects of synthesized thiophene derivatives, including those similar to 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate, on various cancer cell lines. The results demonstrated varying degrees of inhibitory concentration (IC50), with some derivatives showing potent activity against liver (HepG2) and prostate (PC-3) cancer cells.
| Compound | IC50 (HepG2) | IC50 (PC-3) |
|---|---|---|
| 3b | 3.105 µM | 2.15 µM |
| 4c | 3.023 µM | 3.12 µM |
The mechanism of action involved the inhibition of VEGFR-2 and AKT pathways, which are crucial for tumor growth and metastasis .
Antimicrobial Properties
Another significant application of the compound relates to its antimicrobial properties. Various studies have investigated the efficacy of thiophene derivatives against a range of microbial pathogens.
Case Study: Antimicrobial Evaluation
- A recent study focused on the synthesis and evaluation of novel thiophene-based compounds for their antimicrobial activity. The results indicated that certain derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6b | E. coli | 18 |
| 7a | S. aureus | 21 |
These findings suggest that modifications to the thiophene structure can enhance antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications .
Mechanistic Insights and Structural Studies
Understanding the structural characteristics and mechanisms of action is crucial for optimizing the therapeutic potential of this compound.
Crystal Structure Analysis
- The crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate has been elucidated, providing insights into its interactions at the molecular level. This structural information can guide future modifications to improve biological activity .
Broader Biological Activities
Beyond anticancer and antimicrobial applications, thiophene derivatives have been reported to exhibit a range of other biological activities:
- Anti-inflammatory : Some compounds have shown potential in inhibiting cyclooxygenase enzymes (COX-II), which are involved in inflammatory processes.
- Antidepressant : Certain derivatives have been investigated for their effects on neurotransmitter systems related to mood regulation.
These diverse activities highlight the versatility of thiophene-based compounds in drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The p-tolyl group in the target compound provides lipophilicity, which may enhance membrane permeability compared to polar groups like 4-hydroxyphenyl in 6o [1]. However, furan-containing analogs (e.g., [6]) introduce additional hydrogen-bonding sites, altering solubility and target interactions.
- Side Chain Modifications: The 2-oxoethylamino group in the target compound differs from the ethoxy-oxoacetamido group in [7], which may influence stability under hydrolytic conditions.
Physicochemical and Spectral Data
While spectral data for the target compound are unavailable, comparisons can be inferred:
- 1H NMR : The p-tolyl group would show aromatic protons as a singlet (~6.9–7.2 ppm), distinct from the deshielded hydroxyl proton in 6o (~9–10 ppm) [1].
- 13C NMR : The thiophene-3-carboxylate carbonyl is expected at ~160–165 ppm, aligning with analogs like [7].
- HRMS : Molecular weight calculations (CₙHₘN₂O₃S) would match closely with experimental values, as seen in [1] (Δ < 0.001 Da).
Biological Activity
The compound 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and related studies.
Chemical Structure
The chemical structure of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate can be depicted as follows:
This structure includes a thiophene ring, an oxo group, and an ethyl amino substituent, contributing to its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds containing thiophene moieties exhibit a range of biological activities, including:
- Antioxidant Activity : Thiophene derivatives have shown significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
- Anticancer Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Certain compounds have been effective against various bacterial strains, showcasing their potential as antimicrobial agents.
Antioxidant Activity
In a study investigating the antioxidant properties of various thiophene derivatives, 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate exhibited notable DPPH radical scavenging activity. This activity was compared to standard antioxidants such as ascorbic acid. The results indicated that the compound's antioxidant capacity was significantly higher than that of ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .
Anticancer Activity
The anticancer potential of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate was evaluated against several cancer cell lines. In vitro tests revealed that the compound inhibited the growth of human breast cancer cells with an IC50 value significantly lower than that of many existing chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .
Antimicrobial Activity
The antimicrobial efficacy of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, with the compound showing effectiveness comparable to traditional antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar thiophene derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate?
- Methodology :
- Step 1 : Construct the thiophene core via cyclization of thiophene derivatives with electrophiles (e.g., sulfur-assisted cyclization as in ).
- Step 2 : Introduce the p-tolyl ethylamine group via nucleophilic substitution under anhydrous conditions (CH₂Cl₂, reflux, N₂ atmosphere) (similar to ).
- Step 3 : Acylate the amino group using ethyl chloroformate or succinic anhydride, optimizing stoichiometry to minimize side reactions ().
- Step 4 : Purify via reverse-phase HPLC (methanol-water gradient) to achieve >95% purity ().
- Key Conditions : Catalysts (e.g., DMAP for acylation), solvents (dry CH₂Cl₂), and temperature control (reflux at 40–60°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
Q. What safety protocols are recommended when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles ().
- Ventilation : Use fume hoods to avoid inhalation (H302: harmful if swallowed; H315: skin irritation) ().
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste ().
- Storage : Store at 2–8°C in airtight containers, away from oxidizing agents () .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of thiophene carboxylate derivatives?
- Systematic SAR Studies :
- Compare analogs with varying substituents (e.g., methyl vs. p-tolyl groups) using cytotoxicity assays (MTT) and tubulin-binding assays ().
- Example : Methyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate shows enhanced lipophilicity (logP ~4.0) vs. less active methyl derivatives (logP ~3.2) ().
- Computational Modeling : Perform molecular docking (e.g., Autodock Vina) to predict binding modes to tubulin or kinases, correlating with experimental IC₅₀ values .
Q. What strategies mitigate competing side reactions during the acylation of the amino group in this compound?
- Optimized Conditions :
- Use a 1.2:1 molar ratio of acylating agent (e.g., succinic anhydride) to substrate to prevent over-acylation ().
- Add catalytic DMAP (0.1 eq) to enhance reaction efficiency at 0°C ().
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to terminate at ~90% conversion .
Q. What in vitro models are appropriate for evaluating its pharmacological potential?
- Anticancer Screening :
- Cell Lines : Use MCF-7 (breast cancer) and HeLa (cervical cancer) with doxorubicin as a positive control.
- Assays : MTT for IC₅₀ determination (48–72 hr exposure) and flow cytometry for apoptosis analysis ().
- Mechanistic Studies :
- Tubulin polymerization assays (absorbance at 340 nm) to assess microtubule disruption ().
- Western blotting for caspase-3/9 activation to confirm apoptotic pathways .
Contradiction Analysis
- Issue : Conflicting reports on cytotoxicity (e.g., IC₅₀ varying by >10 µM across studies).
- Resolution : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate purity via HPLC before testing. Cross-reference with structural analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
